![molecular formula C14H30S3 B14004412 1-[1,1-Bis(butylsulfanyl)ethylsulfanyl]butane CAS No. 39141-41-8](/img/structure/B14004412.png)
1-[1,1-Bis(butylsulfanyl)ethylsulfanyl]butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1,1-Bis(butylsulfanyl)ethylsulfanyl]butane is an organic compound with the molecular formula C14H30S3 It is characterized by the presence of three sulfur atoms and a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1,1-Bis(butylsulfanyl)ethylsulfanyl]butane typically involves the reaction of butyl mercaptan with a suitable alkylating agent. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the mercaptan, followed by the addition of the alkylating agent to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or chromatography may be employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
1-[1,1-Bis(butylsulfanyl)ethylsulfanyl]butane can undergo various types of chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
1-[1,1-Bis(butylsulfanyl)ethylsulfanyl]butane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1,1-Bis(butylsulfanyl)ethylsulfanyl]butane involves its interaction with molecular targets such as enzymes or receptors. The sulfur atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. Additionally, the compound may participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-[1,1-Bis(methylsulfanyl)ethylsulfanyl]butane
- 1-[1,1-Bis(ethylsulfanyl)ethylsulfanyl]butane
- 1-[1,1-Bis(propylsulfanyl)ethylsulfanyl]butane
Uniqueness
1-[1,1-Bis(butylsulfanyl)ethylsulfanyl]butane is unique due to its specific alkyl chain length and the presence of three sulfur atoms. This structural feature imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
39141-41-8 |
|---|---|
Molecular Formula |
C14H30S3 |
Molecular Weight |
294.6 g/mol |
IUPAC Name |
1-[1,1-bis(butylsulfanyl)ethylsulfanyl]butane |
InChI |
InChI=1S/C14H30S3/c1-5-8-11-15-14(4,16-12-9-6-2)17-13-10-7-3/h5-13H2,1-4H3 |
InChI Key |
PSERNDPRWNHXHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC(C)(SCCCC)SCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2'-[(2-Ethoxyphenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14004332.png)
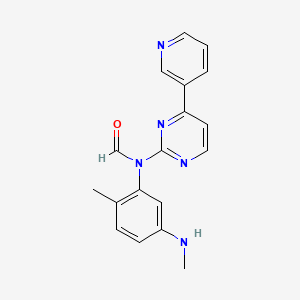
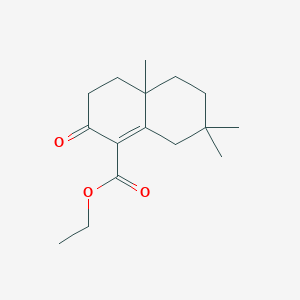
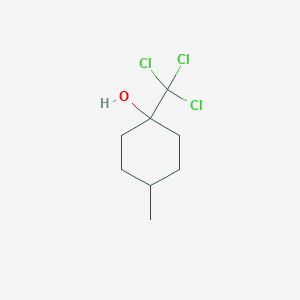
![(2r,3r,4s,5s,6r)-2-[(2r,3s,4s,5r)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)tetrahydrofuran-2-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol; 2-methyloxirane; oxirane](/img/structure/B14004353.png)
![4-Chloro-1-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-2-methylbenzene](/img/structure/B14004354.png)
![4-amino-6-hydrazinyl-7-pentofuranosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B14004359.png)
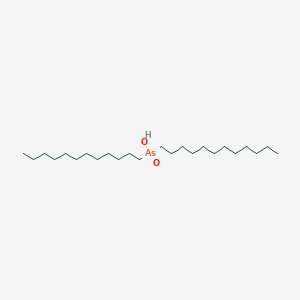
![Tert-butyl 2,3,4,5-tetrahydro-4-oxobenzo[b][1,4]diazepine-1-carboxylate](/img/structure/B14004381.png)
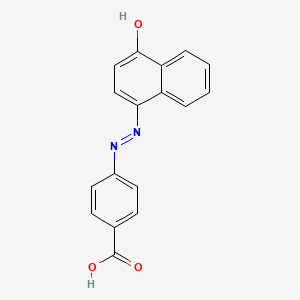
![[[2-Bromo-1-(4-bromophenyl)ethylidene]amino]urea](/img/structure/B14004399.png)
![2-[[Bis(2-chloropropyl)amino]methyl]-4-tert-butylphenol;hydrochloride](/img/structure/B14004404.png)
![2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]indazole-3-carbothioamide](/img/structure/B14004409.png)
